molecular formula C14H8ClN3O3 B2561251 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide CAS No. 642936-15-0

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide

Cat. No. B2561251
CAS RN: 642936-15-0
M. Wt: 301.69
InChI Key: MSNMJQBBLBHUGO-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C14H9ClN2O . It is a derivative of benzamide, which is a type of organic compound that contains a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide consists of a benzene ring attached to an amide functional group, a nitro group, and a cyanophenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .

Scientific Research Applications

1. Crystal Engineering

  • Crystal Design: Complexes involving similar compounds, like 4-nitrobenzamide and 4-iodobenzamide, have been studied for crystal engineering, leveraging hydrogen and halogen bonds. This research is significant for designing new crystal structures with specific properties (Saha, Nangia, & Jaskólski, 2005).

2. Synthesis and Characterization

  • Structural and Spectroscopic Analysis: Compounds similar to 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide have been synthesized and characterized using NMR, MS, IR, and X-ray diffraction methods. This is crucial for understanding the structure-property relationships of such compounds (He, Yang, Hou, Teng, & Wang, 2014).

3. Polymer Research

  • Thermally Stable Polymers: Research into novel polymers based on compounds with amide structures, similar to 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide, is advancing. These studies are essential for developing new materials with enhanced thermal stability and specific physical properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

4. Anticancer Research

  • Biological Activity Analysis: Similar compounds have been evaluated for their antitumor activity, contributing to the search for new therapeutic agents in cancer treatment (Sena et al., 2017).

5. Mutagenicity and Bioavailability

  • Chemopreventive Agent Evaluation: Studies have assessed the mutagenicity and pharmacokinetic profile of related compounds, which is important for their potential use as cancer chemopreventive agents (Kapetanovic et al., 2012).

properties

IUPAC Name

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-5-4-10(7-13(12)18(20)21)14(19)17-11-3-1-2-9(6-11)8-16/h1-7H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNMJQBBLBHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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